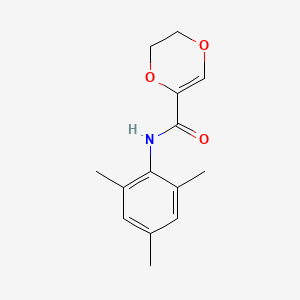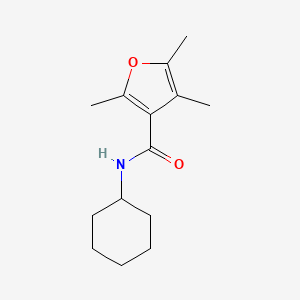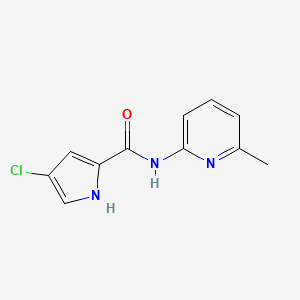
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is also known as EPCQ, and it belongs to the quinoxaline family of compounds.
Wirkmechanismus
The exact mechanism of action of EPCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammation process and are potential targets for the development of anti-inflammatory drugs. EPCQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPCQ has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPCQ has also been found to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of inflammation. In addition, EPCQ has been found to increase the levels of cyclic adenosine monophosphate (cAMP), which is involved in several physiological processes such as cell signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPCQ in lab experiments is its high potency and selectivity. EPCQ has been found to be highly effective in inhibiting the activity of COX-2 and PDE4, which are potential targets for the development of drugs for the treatment of various diseases. However, one of the limitations of using EPCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of EPCQ. One potential direction is the development of EPCQ derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of EPCQ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of EPCQ and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of EPCQ involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2,3-dioxoquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
EPCQ has been found to have potential applications in the development of drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. EPCQ has also been found to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-18-5-7-19(8-6-18)15(22)10-3-4-11-12(9-10)17-14(21)13(20)16-11/h3-4,9H,2,5-8H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZHCXQIYWKJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
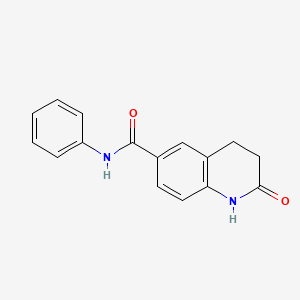
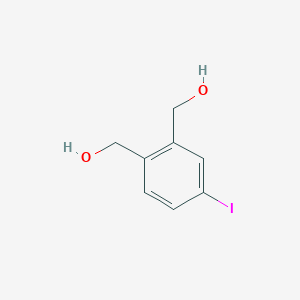
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

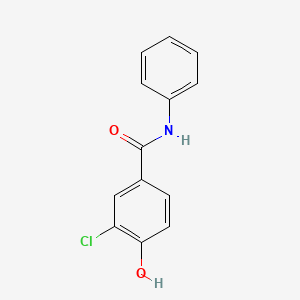
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)


![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
